7-Cyclohexylheptyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

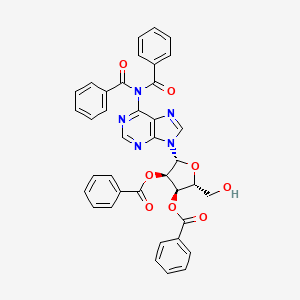

“7-Cyclohexylheptyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside” is an oligiosaccharide used as a detergent for the purification of stable, active human cystic fibrosis transmembrane conductance regulators (CFTRs) . It is also known by the name “CYMAL-7” and has a molecular formula of C25H46O11 .

Molecular Structure Analysis

The molecular weight of “7-Cyclohexylheptyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside” is 522.63 g/mol . The InChI string representation of its structure is InChI=1S/C25H46O11/c26-13-16-18 (28)19 (29)21 (31)25 (34-16)36-23-17 (14-27)35-24 (22 (32)20 (23)30)33-12-8-3-1-2-5-9-15-10-6-4-7-11-15/h15-32H,1-14H2/t16-,17-,18-,19+,20-,21-,22-,23-,24-,25-/m1/s1 . The molecule has a complex structure with multiple hydroxyl groups and a long hydrocarbon chain .

Physical And Chemical Properties Analysis

The compound “7-Cyclohexylheptyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside” has a molecular weight of 522.63 g/mol . It is a solid substance that is dried by centrifugal evaporation from an aqueous solution .

Scientific Research Applications

Conformational Analysis in Glucobiosides

- Research on beta-linked glucobioses, closely related to 7-Cyclohexylheptyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside, includes conformational analysis using inter-residue scalar coupling constants. This involves examining the solution conformations of disaccharides and their structural relationships in different states (Olsson, Serianni, & Stenutz, 2008).

Synthesis of Steroidal Saponins

- The compound has been used in the isolation and structure elucidation of steroidal saponins from medicinal plants. This includes the synthesis of compounds with similar structures for cytostatic purposes (Pettit et al., 1991).

Development of Chiral Ligands and Catalysts

- It has also been utilized in creating novel water-soluble bisphosphinite chiral ligands derived from similar sugar compounds. These are applied in asymmetric hydrogenation of certain acids and esters, demonstrating its importance in catalysis (Yonehara et al., 1999).

Synthesis of Polysaccharides for Medical Research

- The synthesis of branched tetrasaccharides with dioxa-type spacer-arms, similar in structure to 7-Cyclohexylheptyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside, is significant in medical research, particularly in developing polysaccharide-based treatments (Amvam-Zollo & Sinaÿ, 1986).

Antioxidant Research

- Compounds structurally similar to 7-Cyclohexylheptyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside are investigated for their antioxidant properties. This includes studying their free radical scavenging effects and potential applications in health and wellness products (Braca et al., 2001; Braham et al., 2005).

properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(7-cyclohexylheptoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H46O11/c26-13-16-18(28)19(29)21(31)25(34-16)36-23-17(14-27)35-24(22(32)20(23)30)33-12-8-3-1-2-5-9-15-10-6-4-7-11-15/h15-32H,1-14H2/t16-,17-,18-,19+,20-,21-,22-,23-,24-,25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKAVONQUWHNMM-IYBATYGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCCCCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CCCCCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00469552 |

Source

|

| Record name | 7-Cyclohexylheptyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Cyclohexylheptyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside | |

CAS RN |

349477-49-2 |

Source

|

| Record name | 7-Cyclohexylheptyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B1354194.png)

![4-[(5-Amino-1-methyl-1H-indol-3-YL)methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide](/img/structure/B1354198.png)

![(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B1354208.png)